Levetimide

Sigma-1 receptor Neuropharmacology Radioligand binding

Levetimide (CAS 21888-99-3) is the (R)-enantiomer of benzetimide, offering a unique stereochemical selectivity profile critical for sigma receptor research. With a Ki of 2.2 nM at sigma-1 and 47-fold selectivity over sigma-2, it enables precise differentiation of sigma-1-mediated signaling pathways. Its >2,000-fold lower muscarinic potency versus dexetimide makes it an ideal negative control in anticholinergic studies, ensuring observed effects are sigma-mediated. Researchers rely on this compound for radioligand competition assays, functional receptor studies, and enantioselectivity investigations. Available in high-purity (≥98%) research-grade material with flexible packaging options to meet diverse experimental needs.

Molecular Formula C23H26N2O2
Molecular Weight 362.5 g/mol
CAS No. 21888-99-3
Cat. No. B1674941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevetimide
CAS21888-99-3
SynonymsLevetimide;  l-Benzetimide;  laevo-Benzetimide; 
Molecular FormulaC23H26N2O2
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4
InChIInChI=1S/C23H26N2O2/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18/h1-10,20H,11-17H2,(H,24,26,27)/t23-/m0/s1
InChIKeyLQQIVYSCPWCSSD-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Levetimide (CAS 21888-99-3) — A Stereoselective Sigma-1 Ligand for Neuropharmacological Research and PET Tracer Development


Levetimide (CAS 21888-99-3) is the pharmacologically inactive l-enantiomer of the racemic mixture benzetimide, which resolves into the potent muscarinic antagonist dexetimide (the d-enantiomer) and levetimide [1]. While often described as muscarinic-inactive, levetimide exhibits a unique and critical pharmacological profile: it is a high-affinity, stereoselective ligand for the sigma-1 receptor, with a Ki of 2.2 nM for [3H](+)pentazocine binding, and serves as a validated radiotracer precursor for positron emission tomography (PET) to define non-specific binding in muscarinic receptor imaging [2][3].

Why Levetimide Cannot Be Substituted by Dexetimide or Other Benzetimide Enantiomers


Levetimide and its enantiomer dexetimide possess fundamentally divergent and mutually exclusive pharmacological profiles. Dexetimide is a potent muscarinic acetylcholine receptor antagonist (pA2 = 9.82), whereas levetimide is essentially inactive at muscarinic receptors (pA2 = 6.0) [1]. This 6,000-fold difference in muscarinic antagonism means that substituting levetimide for dexetimide in an assay targeting muscarinic pathways would yield a complete loss of signal. Conversely, levetimide uniquely acts as a high-affinity sigma-1 ligand (Ki = 2.2 nM for [3H](+)pentazocine), a property not shared by dexetimide (Ki = 19 nM) [2]. Substituting a generic sigma-1 ligand (e.g., pentazocine) may introduce confounding off-target effects, whereas levetimide provides a clean, stereospecific tool for dissecting sigma-1 pharmacology from muscarinic pathways.

Quantitative Differentiation Guide for Levetimide vs. Dexetimide and Class Comparators


Sigma-1 Receptor Affinity: Levetimide is 9-Fold More Potent than Dexetimide

Levetimide exhibits a Ki of 2.2 nM for [3H](+)pentazocine-defined sigma-1 binding sites, demonstrating high-affinity and stereoselective inhibition. In direct head-to-head comparison, dexetimide was nine-fold less potent (Ki = 19 nM) [1]. For [3H]DTG binding, levetimide showed a Ki of 103 nM, while dexetimide exhibited a Ki of 65 nM, indicating no stereoselectivity at sigma-2-like sites [1]. This sigma-1 selectivity is a unique, quantifiable advantage over its enantiomer.

Sigma-1 receptor Neuropharmacology Radioligand binding

Muscarinic Receptor Inactivity: Levetimide is Over 6,000-Fold Less Potent than Dexetimide in Functional Antagonism

In isolated guinea-pig atria, the functional antagonism of acetylcholine-induced responses was compared. Dexetimide exhibited a pA2 of 9.82, corresponding to a nanomolar affinity, whereas levetimide demonstrated a pA2 of 6.0, a difference in potency exceeding 6,000-fold [1]. This extreme selectivity for muscarinic inactivity is a cornerstone for its utility as a negative control and as a 'silent' PET tracer. Furthermore, in radioligand binding assays on porcine coronary artery, dexetimide was approximately 2,000 times as potent as levetimide in displacing [3H]QNB [2].

Muscarinic receptor Functional antagonism Pharmacological specificity

Tissue Kinetics and Washout Rate: Levetimide Exhibits Faster Clearance than Dexetimide in Ex Vivo Models

In ex vivo studies using guinea-pig atria, the rate of uptake and washout of levetimide was found to be 'considerably faster' than that of dexetimide at equimolar concentrations, with the same pattern holding true for the onset and decline of the antagonistic action [1]. While the paper does not provide a specific half-life value, the qualitative and comparative description establishes a clear kinetic distinction between the enantiomers.

Tissue kinetics Washout rate Drug distribution

Binding Selectivity Across Muscarinic Receptor Subtypes and Tissues

The inactivity of levetimide at muscarinic receptors is consistently observed across multiple tissue types and receptor subtypes. In bovine splenic vein, levetimide displays a Ki of 4.6 µM, compared to 1.3 nM for dexetimide, representing a >3,500-fold selectivity window [1]. Similarly, in bovine aortic endothelial cells, levetimide (Ki = 3.2 µM) is approximately 5,000-fold less potent than dexetimide (Ki = 0.63 nM) [2]. In T84 colonic epithelial cells expressing the M3 receptor subtype, levetimide (Ki = 8,300 nM) is >27,000-fold less potent than dexetimide (Ki = 0.3 nM) [3]. This cross-tissue consistency underscores the reliability of levetimide as a universal negative control for muscarinic pharmacology.

Muscarinic receptor subtypes Tissue specificity Selectivity window

Defined Research and Industrial Applications for Levetimide (CAS 21888-99-3)


Sigma-1 Receptor Pharmacology and Subtype Dissection

Leveraging its 2.2 nM Ki for sigma-1 and >9-fold selectivity over dexetimide [1], levetimide is an essential tool for laboratories investigating sigma-1 receptor function in neuroprotection, pain modulation, and psychiatric disorders. Its high affinity allows for competitive binding assays to characterize novel sigma-1 ligands without confounding muscarinic activity.

PET Tracer Development and Quantitative Neuroimaging

Levetimide is a validated precursor for the synthesis of [11C]levetimide, a PET radiotracer used to measure non-specific binding and define the baseline signal in studies of muscarinic receptor density [2][3]. This is critical for accurate quantification in neurodegenerative disease research (e.g., Alzheimer's, Huntington's). The synthesis yields radiochemical purities of 98%, and the compound's faster tissue washout relative to dexetimide enhances imaging contrast and temporal resolution.

Negative Control for Muscarinic Receptor Studies

With a >6,000-fold lower muscarinic antagonism than dexetimide [4] and consistent micromolar affinity across M2 and M3 receptor subtypes [5], levetimide serves as the definitive negative control in any assay where muscarinic receptor engagement must be ruled out. It is the enantiomeric pair of choice for establishing stereospecificity in receptor binding experiments.

Investigating Enantioselective Tissue Kinetics and Distribution

The stereoselective differences in tissue uptake and washout rates between levetimide and dexetimide [4] make levetimide a valuable compound for ex vivo studies of drug distribution and for validating pharmacokinetic models that account for stereospecific tissue binding and clearance mechanisms.

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